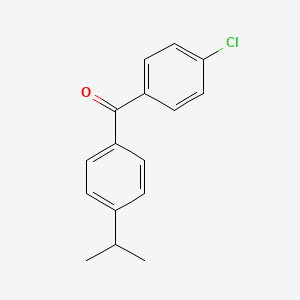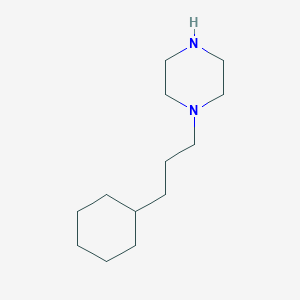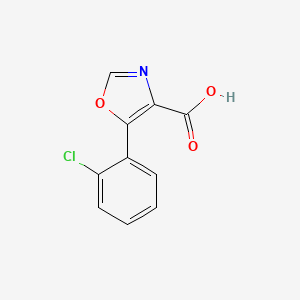
4-Chloro-4'-isopropylbenzophenone
Descripción general
Descripción
4-Chloro-4'-isopropylbenzophenone (4-CIPB) is a synthetic organic compound belonging to the class of benzophenones. It is a colorless, crystalline solid with a melting point of 56-57 °C and a boiling point of 248 °C. 4-CIPB is a versatile chemical that finds wide applications in the fields of organic synthesis, pharmaceuticals, and materials science. This article will provide an overview of 4-CIPB, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Wastewater Treatment
4-Chloro-4’-isopropylbenzophenone (also known as Benzophenone-4 or BP-4) is a UV filter widely used in personal care products. It has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations . Studies have focused on the degradation of this compound by chlorine, and the efficiency of its removal from water by applying advanced oxidation processes .
Environmental Science
The presence of BP-4 in surface water is inevitable due to its widespread use and the inability of conventional treatment to remove it . Research in environmental science is being conducted to understand the impact of such contaminants on aquatic ecosystems and to develop more effective methods for their removal .
Kinetics and Mechanistic Studies
The degradation of BP-4 by chlorine, UV/TiO2, and UV/H2O2 has been studied to understand the kinetics and mechanisms of these reactions . These studies are crucial for optimizing the conditions for the removal of BP-4 from water .
Toxicity Studies
The by-products formed during the degradation of BP-4 have been identified and their toxicity predicted using in silico toxicity programs . This information is important for assessing the environmental and health risks associated with the use and disposal of BP-4 .
Synthesis of Lipid Lowering Drugs
4-Chloro-4’-isopropylbenzophenone is an essential intermediate for the synthesis of fenofibrate class of lipid lowering drugs . Research is being conducted to develop new methods for synthesizing this compound .
6. Synthesis of Poly Ether Ketone (PEK) This compound is also used as an intermediate in the synthesis of Poly Ether Ketone (PEK), a high-performance engineering plastic . The development of more efficient and eco-friendly methods for its synthesis is an active area of research .
7. Development of Eco-friendly Solid Acid Catalysts Research is being conducted to develop eco-friendly solid acid catalysts for the synthesis of 4-Chloro-4’-isopropylbenzophenone . These catalysts are not corrosive and reduce the generation of hazardous waste .
Heterogeneous Catalysis
The use of heterogeneous catalysts in the synthesis of 4-Chloro-4’-isopropylbenzophenone is being explored . These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable .
Mecanismo De Acción
Target of Action
Similar compounds, such as chlorinated benzophenones, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the chlorine atom at the 4’ position of the phenyl ring can perturb the electron distribution of the parent compound, although the nuclear framework remains largely intact . This could potentially influence its interaction with its targets.
Biochemical Pathways
For instance, chlorinated nitrophenols are degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
It’s known that similar compounds can have various effects, such as antimicrobial activity .
Action Environment
It’s known that environmental conditions can significantly impact the activity of similar compounds .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABXVTYMMCJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373978 | |
| Record name | 4-chloro-4'-isopropylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-isopropylbenzophenone | |
CAS RN |
78650-61-0 | |
| Record name | 4-chloro-4'-isopropylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)



![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)